

Digoxigenin structure and chemical properties for researchers

Author: BenchChem Technical Support Team. Date: December 2025

Digoxigenin: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxigenin (DIG) is a steroid hapten derived from the foxglove plant, Digitalis purpurea. As the aglycone of digoxin, a well-known cardiac glycoside, **digoxigenin** has carved a significant niche in biomedical research, not for its therapeutic properties, but for its utility as a powerful tool in molecular biology.[1] Its small size, high antigenicity, and the availability of high-affinity anti-**digoxigenin** antibodies make it an ideal label for the non-radioactive detection of nucleic acids and proteins. This guide provides an in-depth overview of the structure, chemical properties, and common applications of **digoxigenin**, complete with detailed experimental protocols and visual workflows to aid researchers in its effective utilization.

Structure and Chemical Properties

Digoxigenin is a C23 steroid characterized by a unique lactone ring at the C17 position and hydroxyl groups at the C3, C12, and C14 positions.[2] This structure confers specific chemical and physical properties that are crucial for its function as a labeling molecule.

Chemical Structure

The systematic IUPAC name for **digoxigenin** is 3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one.

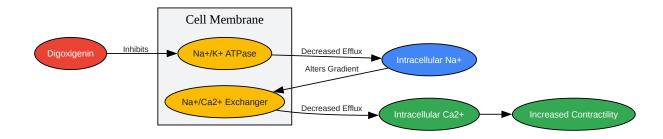
Physicochemical Properties

A summary of the key physicochemical properties of **digoxigenin** is presented in the table below for easy reference.

Property	Value	References
Molecular Formula	C23H34O5	[2]
Molecular Weight	390.51 g/mol	[1]
Melting Point	222 °C	[2]
Solubility	Soluble in DMSO and methanol. Very soluble in ethanol. Slightly soluble in chloroform. Almost insoluble in water.	[2]
logP (Octanol-Water Partition Coefficient)	2.575	[1]
Appearance	White to off-white solid	

Spectral Data

• FT-IR (Fourier-Transform Infrared Spectroscopy): The infrared spectrum of digoxin, which shares the same steroidal core as **digoxigenin**, shows characteristic absorption bands. These include a broad band around 3400 cm⁻¹ corresponding to O-H stretching of the hydroxyl groups, C-H stretching vibrations between 2900 and 3000 cm⁻¹, a sharp peak around 1750 cm⁻¹ for the C=O stretch of the lactone ring, and C=C stretching around 1400 cm⁻¹.[3]


- Mass Spectrometry: The mass spectrum of digoxigenin can be found under the MassBank accession number MSBNK-Washington_State_Univ-BML81097.[4] Product ion mass spectra of related compounds like digoxin show characteristic fragmentation patterns, often involving the sequential loss of sugar units and hydroxyl groups from the aglycone.[5][6]
- NMR (Nuclear Magnetic Resonance) Spectroscopy: Predicted 13C NMR spectral data for digitoxigenin, a closely related cardenolide, is available and can provide insights into the carbon skeleton of digoxigenin.[7] STDD NMR spectra have been used to study the interaction of digoxigenin with proteins like P-glycoprotein.[8]

Mechanism of Action: Inhibition of Na+/K+-ATPase

As a cardiac glycoside, the primary mechanism of action of **digoxigenin**'s parent compound, digoxin, is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients across the cell membrane.[9][10]

Signaling Pathway

Digoxigenin binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in its phosphorylated E2-P conformation, preventing the binding of potassium ions and inhibiting the pump's activity. The inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), which normally expels calcium from the cell. The reduced sodium gradient leads to a decrease in calcium efflux and an increase in intracellular calcium concentration. In cardiac myocytes, this elevated intracellular calcium enhances the force of contraction.

Click to download full resolution via product page

Inhibition of Na+/K+-ATPase by **Digoxigenin**.

Experimental Protocols

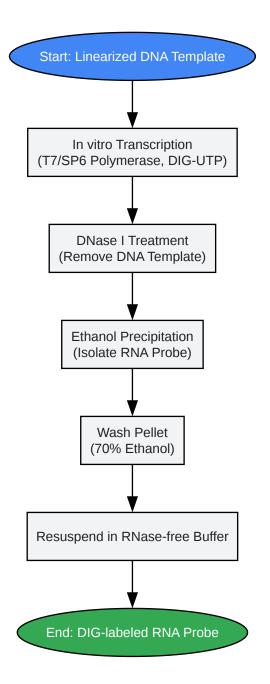
Digoxigenin's primary utility in research lies in its use as a hapten for labeling biomolecules. The following sections provide detailed protocols for common applications.

Synthesis of Digoxigenin-Labeled RNA Probes

This protocol describes the synthesis of a DIG-labeled antisense RNA probe for use in in situ hybridization.

Materials:

- Linearized plasmid DNA template containing the gene of interest downstream of a T7 or SP6 promoter
- DIG RNA Labeling Kit (containing DIG-11-UTP)
- RNase-free water, tubes, and pipette tips
- Transcription buffer (10x)
- RNA polymerase (T7 or SP6)
- RNase inhibitor
- DNase I (RNase-free)
- 0.5 M EDTA (pH 8.0)
- · Lithium chloride (LiCl) solution
- Ethanol (70% and 100%)


Procedure:

- Transcription Reaction Setup: In an RNase-free microfuge tube, combine the following reagents on ice in the order listed:
 - Linearized template DNA (1 μg)
 - 10x Transcription buffer (2 μl)
 - DIG RNA Labeling Mix (2 μl)
 - RNase inhibitor (1 μl)
 - RNase-free water (to a final volume of 18 μl)
 - RNA Polymerase (T7 or SP6) (2 μl)
- Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.
- DNase Treatment: Add 2 μ l of RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15 minutes to remove the DNA template.
- Stopping the Reaction: Add 2 μl of 0.5 M EDTA (pH 8.0) to stop the reaction.
- Probe Precipitation:
 - Add 2.5 μl of 4 M LiCl and 75 μl of pre-chilled 100% ethanol.
 - Mix well and incubate at -20°C for at least 30 minutes.
- Pelleting and Washing:
 - Centrifuge at maximum speed for 15 minutes at 4°C.
 - Carefully discard the supernatant.
 - Wash the pellet with 500 μl of 70% ethanol.
 - Centrifuge for 5 minutes at 4°C.

- Remove the supernatant and air-dry the pellet for 5-10 minutes.
- Resuspension: Resuspend the DIG-labeled RNA probe in an appropriate volume of RNasefree water or hybridization buffer. Store at -20°C or -80°C.

Click to download full resolution via product page

Workflow for DIG-labeled RNA Probe Synthesis.

In Situ Hybridization (ISH) with DIG-Labeled Probes

This protocol provides a general workflow for detecting mRNA in paraffin-embedded tissue sections using a DIG-labeled RNA probe.

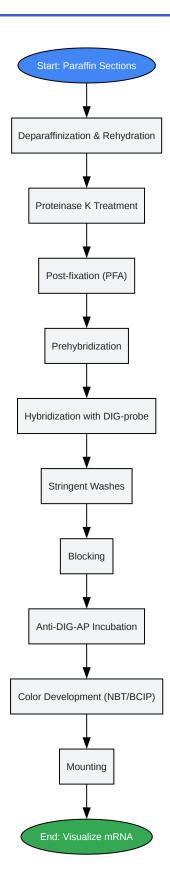
Materials:

- Paraffin-embedded tissue sections on slides
- Xylene
- Ethanol series (100%, 95%, 70%, 50%)
- DEPC-treated water
- Proteinase K
- 4% Paraformaldehyde (PFA) in PBS
- · Hybridization buffer
- DIG-labeled RNA probe
- Stringency wash buffers (e.g., SSC buffers)
- Blocking solution (e.g., 10% heat-inactivated sheep serum in PBT)
- Anti-digoxigenin antibody conjugated to alkaline phosphatase (AP)
- NBT/BCIP substrate solution
- · Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 5 minutes).
 - Rehydrate through a graded ethanol series (100%, 95%, 70%, 50%) for 3 minutes each.

- Rinse with DEPC-treated water.
- Permeabilization:
 - Treat with Proteinase K (10 μg/ml in PBS) for 10-20 minutes at 37°C.
 - · Wash with PBS.
- Post-fixation: Fix with 4% PFA in PBS for 20 minutes at room temperature.
- · Prehybridization:
 - Wash with PBT (PBS + 0.1% Tween-20).
 - Incubate in hybridization buffer for 2-4 hours at the hybridization temperature (typically 65-70°C).
- Hybridization:
 - Denature the DIG-labeled probe by heating at 80°C for 5 minutes, then immediately place on ice.
 - Add the probe to fresh hybridization buffer and apply to the tissue section.
 - Cover with a coverslip and incubate overnight in a humidified chamber at the hybridization temperature.
- Post-hybridization Washes:
 - Perform a series of stringent washes with SSC buffers at the hybridization temperature to remove unbound probe.
- Immunodetection:
 - Wash with PBT.
 - Block with blocking solution for 1-2 hours at room temperature.
 - Incubate with anti-DIG-AP antibody (diluted in blocking solution) overnight at 4°C.


Foundational & Exploratory

- Washing: Wash extensively with PBT.
- Color Development:
 - Equilibrate in alkaline phosphatase buffer.
 - Incubate with NBT/BCIP substrate in the dark until the desired color intensity is reached.
- Stopping the Reaction and Mounting:
 - · Stop the reaction by washing with PBT.
 - Counterstain if desired.
 - Dehydrate through an ethanol series, clear with xylene, and mount with a permanent mounting medium.

Click to download full resolution via product page

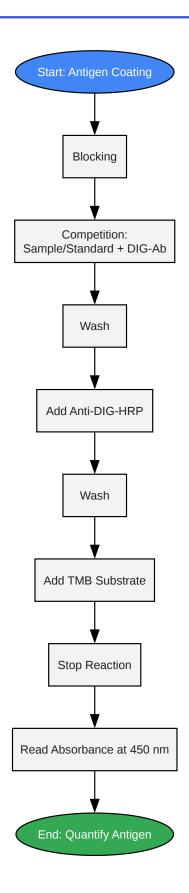
In Situ Hybridization (ISH) Workflow.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a general procedure for a competitive ELISA to detect an antigen using a DIG-labeled antibody.

Materials:

- · Microtiter plate
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- · Antigen standard and sample
- Blocking buffer (e.g., 1% BSA in PBS)
- DIG-labeled detection antibody
- Anti-digoxigenin antibody conjugated to HRP
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- TMB substrate solution
- Stop solution (e.g., 2 M H₂SO₄)
- Plate reader


Procedure:

- Coating: Coat the wells of a microtiter plate with the antigen by incubating overnight at 4°C.
- Washing: Wash the plate three times with wash buffer.
- Blocking: Block the remaining protein-binding sites in the coated wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
- Competition:

- Add a mixture of the sample (or standard) and a fixed concentration of DIG-labeled detection antibody to the wells.
- Incubate for 1-2 hours at room temperature. During this incubation, the free antigen in the sample competes with the coated antigen for binding to the DIG-labeled antibody.
- Washing: Wash the plate three times with wash buffer.
- Detection:
 - Add the anti-digoxigenin-HRP conjugate to each well.
 - Incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with wash buffer.
- Substrate Addition: Add the TMB substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).
- Stopping the Reaction: Stop the reaction by adding the stop solution.
- Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of antigen in the sample.

Click to download full resolution via product page

Competitive ELISA Workflow.

Troubleshooting

Common issues in experiments involving **digoxigenin** often relate to the labeling efficiency, hybridization conditions, or antibody detection steps. A troubleshooting guide for common problems in in situ hybridization is provided below.

Problem	Possible Cause	Suggested Solution
No or weak signal	- Inefficient probe labeling- RNA degradation in tissue- Insufficient probe concentration- Over-fixation of tissue- Inactive antibody- conjugate	- Check probe labeling efficiency by dot blot Use fresh, high-quality tissue and RNase-free techniques Increase probe concentration or hybridization time Optimize proteinase K digestion time and concentration Test the activity of the anti-DIG antibody and enzyme conjugate.
High background	- Probe concentration too high- Inadequate blocking- Insufficient stringency of washes- Non-specific antibody binding	- Reduce probe concentration Increase blocking time or try a different blocking reagent Increase the temperature or decrease the salt concentration of the wash buffers Include a pre- adsorption step for the antibody.
Spotty or uneven signal	- Air bubbles trapped under coverslip- Uneven tissue sectioning or adherence-Precipitated probe or antibody	- Be careful when applying coverslips Ensure proper slide preparation and tissue processing Centrifuge probe and antibody solutions before use.

Conclusion

Digoxigenin remains an indispensable tool in the molecular biologist's toolkit. Its versatility as a hapten for labeling nucleic acids and proteins, combined with the high specificity and sensitivity of its detection system, ensures its continued and widespread use in a variety of research applications. By understanding its chemical properties and mastering the associated experimental protocols, researchers can effectively leverage the power of the **digoxigenin** system to visualize and quantify biomolecules with high precision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Digoxigenin Wikipedia [en.wikipedia.org]
- 2. Digoxigenin | C23H34O5 | CID 15478 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Digoxigenin; LC-APCI-QTOF; MS; POSITIVE Dataset NFDI4Chem Search Service [search.nfdi4chem.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Digoxin and membrane sodium potassium ATPase inhibition in cardiovascular disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Na(+)-K(+)-ATPase by digoxin and its relation with energy expenditure and nutrient oxidation rate PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Digoxigenin structure and chemical properties for researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670575#digoxigenin-structure-and-chemicalproperties-for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com